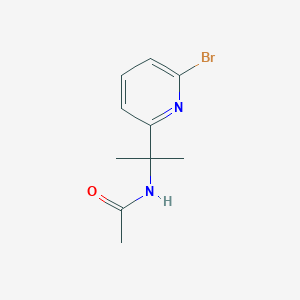
N-(2-(6-Brompyridin-2-yl)propan-2-yl)acetamid
Übersicht
Beschreibung
N-(2-(6-bromopyridin-2-yl)propan-2-yl)acetamide is a useful research compound. Its molecular formula is C10H13BrN2O and its molecular weight is 257.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-(6-bromopyridin-2-yl)propan-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(6-bromopyridin-2-yl)propan-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Allosterische Modulatoren: 2-Acetamido-6-brompyridin, ein Derivat dieser Verbindung, wird bei der Synthese von Diaryl-Harnstoffen verwendet, die als allosterische Modulatoren wirken . Diese Verbindungen können die Proteinfunktion beeinflussen, indem sie an andere Stellen als das aktive Zentrum binden.
- Bcl-Abl-Inhibitoren: Forscher haben neuartige Bcl-Abl-Inhibitoren mit flexiblen Linkern untersucht, und diese Verbindung spielt eine Rolle bei ihrer Herstellung . Bcl-Abl-Inhibitoren sind in der Krebstherapie relevant, insbesondere für die Behandlung der chronisch-myeloischen Leukämie (CML).
- Zwischenverbindung: 2-(6-Brompyridin-2-yl)propan-2-ol dient als Zwischenprodukt in der organischen Synthese . Seine Vielseitigkeit macht es wertvoll für die Herstellung komplexerer Moleküle.
- 6-Brom-2-pyridincarboxaldehyd: Diese verwandte Verbindung nimmt an der Synthese von meso-substituiertem trans-A2B2-Porphyrin teil, das Anwendungen in der Materialwissenschaft und Katalyse hat .
- Pharmazeutischer Wirkstoff (API): 2-Brom-6-pyridinmethanol, ein weiteres Derivat, ist ein API, das in pharmazeutischen Formulierungen verwendet wird . Seine spezifischen Anwendungen können je nach dem Medikament variieren, in das es eingearbeitet ist.
Medizinische Chemie und Medikamentenentwicklung
Organische Synthese und Zwischenprodukte
Pharmazeutische Anwendungen
Wirkmechanismus
Target of Action
N-(2-(6-bromopyridin-2-yl)propan-2-yl)acetamide is a chemical reagent used in the synthesis of diarylureas . Diarylureas are known to act as allosteric modulators . Allosteric modulators are substances that indirectly influence (either inhibit or activate) the effects of a primary ligand that directly activates or deactivates the function of a target protein.
Result of Action
Diarylureas have been used as allosteric modulators, which can alter protein function and result in various downstream effects depending on the specific protein and pathway involved .
Eigenschaften
IUPAC Name |
N-[2-(6-bromopyridin-2-yl)propan-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c1-7(14)13-10(2,3)8-5-4-6-9(11)12-8/h4-6H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQGAEADEVETQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C)(C)C1=NC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














